Carbamic acid, [1-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]propyl]-, 1,1-dimethylethyl ester, (s)- Carbamic acid, [1-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]propyl]-, 1,1-dimethylethyl ester, (s)-
Brand Name: Vulcanchem
CAS No.: 103290-07-9
VCID: VC21275931
InChI: InChI=1S/C13H20N2O6/c1-5-8(14-12(19)20-13(2,3)4)11(18)21-15-9(16)6-7-10(15)17/h8H,5-7H2,1-4H3,(H,14,19)/t8-/m0/s1
SMILES: CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Molecular Formula: C13H20N2O6
Molecular Weight: 300.31 g/mol

Carbamic acid, [1-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]propyl]-, 1,1-dimethylethyl ester, (s)-

CAS No.: 103290-07-9

Cat. No.: VC21275931

Molecular Formula: C13H20N2O6

Molecular Weight: 300.31 g/mol

* For research use only. Not for human or veterinary use.

Carbamic acid, [1-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]propyl]-, 1,1-dimethylethyl ester, (s)- - 103290-07-9

Specification

CAS No. 103290-07-9
Molecular Formula C13H20N2O6
Molecular Weight 300.31 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Standard InChI InChI=1S/C13H20N2O6/c1-5-8(14-12(19)20-13(2,3)4)11(18)21-15-9(16)6-7-10(15)17/h8H,5-7H2,1-4H3,(H,14,19)/t8-/m0/s1
Standard InChI Key HLTFLYMXIANSTL-QMMMGPOBSA-N
Isomeric SMILES CC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
SMILES CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Canonical SMILES CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator